molecular formula C22H21N3O2S2 B11612873 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B11612873
M. Wt: 423.6 g/mol
InChI Key: MICZWVRBRDJMJO-UHFFFAOYSA-N
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Description

The compound 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (hereafter referred to as the "target compound") is a structurally complex molecule featuring a cyclopenta-thieno-pyrimidine core linked via a thioether group to an ethanone-substituted pyrrole ring. While its exact biological activity remains unspecified in available literature, analogs of this compound class exhibit antibacterial, anti-tyrosinase, and enzyme-inhibitory properties, underscoring its pharmacological relevance .

Properties

Molecular Formula

C22H21N3O2S2

Molecular Weight

423.6 g/mol

IUPAC Name

1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone

InChI

InChI=1S/C22H21N3O2S2/c1-13-9-17(14(2)25(13)10-15-5-4-8-27-15)18(26)11-28-21-20-16-6-3-7-19(16)29-22(20)24-12-23-21/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3

InChI Key

MICZWVRBRDJMJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5

Origin of Product

United States

Biological Activity

The compound 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including data from various studies and case analyses.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N3OSC_{18}H_{20}N_3OS, with a molecular weight of approximately 342.43 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC18H20N3OSC_{18}H_{20}N_3OS
Molecular Weight342.43 g/mol
SMILESS=C1NC=NC2=C1C1=C(CCC1)S2
PubChem CID1042709

Biological Activity Overview

Recent studies have indicated that compounds related to this structure exhibit a variety of biological activities, particularly in the context of receptor interactions and potential therapeutic applications.

Sigma Receptor Interaction

A notable area of research involves the compound's interaction with sigma receptors, particularly the sigma-1 (σ1) receptor. This receptor has been implicated in various neurological disorders and pain management. In vitro studies have shown that derivatives of the cyclopenta thieno-pyrimidine scaffold can act as selective σ1 receptor antagonists:

  • Study Findings : A related derivative demonstrated a Ki value of 15.6 nM for σ1R, indicating high binding affinity and potential for analgesic effects in vivo .

Anticancer Activity

Another significant aspect of the biological activity of this compound is its potential anticancer properties. Compounds featuring similar thieno-pyrimidine structures have shown promise in inhibiting cancer cell proliferation:

  • Mechanism : The mechanism may involve the inhibition of specific kinases or pathways critical for cancer cell survival .

Study 1: Antinociceptive Effects

In an animal model study assessing pain response, a related compound exhibited dose-dependent anti-nociceptive effects in formalin tests. This suggests that the compound could be explored further as an analgesic agent .

Study 2: Enzyme Inhibition

Research has indicated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. For instance, LIM domain kinase 1 inhibition was noted with an IC50 value of 5.3 µM . This highlights the potential for these compounds in therapeutic applications beyond mere receptor antagonism.

Data Tables

Study ReferenceBiological ActivityKey Findings
Sigma-1 Receptor AntagonismKi = 15.6 nM for σ1R; analgesic potential
Enzyme InhibitionIC50 = 5.3 µM for LIM domain kinase 1
Anticancer ActivityInhibition of cancer cell proliferation noted

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a cyclopenta-thieno-pyrimidine scaffold with several analogs, but substituent variations critically influence properties. Key comparisons include:

Compound Name (Source) Molecular Formula Key Functional Groups Biological Activity
Target Compound () Not explicitly provided Thieno[2,3-d]pyrimidine, thioether, ethanone, furylmethyl-pyrrole Screening compound (ChemDiv)
2-Methyl-cyclopenta-thieno-pyrimidine () Not provided Methyl group at C2, naphthyl acetamide Undisclosed (structural analog)
Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate () C₁₃H₁₃ClN₂O₂S Chloro substituent, ethyl ester Undisclosed (pharmacokinetic studies)
Antibacterial analog () Not provided Trifluorocarbonyl, 4-chloroaniline Antibacterial
Anti-tyrosinase analog () Not provided Tetrahydrobenzo-thieno[2,3-d]pyrimidine, azomethine Anti-tyrosinase

Key Observations :

  • Thioether vs. Ester Linkages : The thioether in the target compound may enhance redox activity, whereas ester linkages (e.g., ) favor metabolic stability .

Physicochemical Properties

Available data highlight differences in predicted properties:

Property Target Compound (Inferred) Ethyl Ester Derivative () Thiophene-Oxathiolane ()
Molecular Weight ~450–500 g/mol (estimated) 296.77 g/mol 366.46 g/mol
Density (g/cm³) Not reported 1.382 (predicted) Not reported
Melting Point Not reported Not reported 160–162°C
Functional Group IR Peaks Likely C=O (~1710 cm⁻¹) Not reported 1710 cm⁻¹ (C=O), 1713 cm⁻¹ (NH)

The ethyl ester derivative () has a lower molecular weight and higher predicted density, suggesting compact packing in crystalline form. The target compound’s larger size and heterocyclic substituents may reduce crystallinity, impacting bioavailability .

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